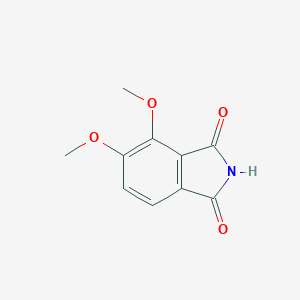

4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione

Descripción

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a bicyclic isoindole core substituted with two methoxy groups at positions 4 and 5, along with two ketone groups at positions 1 and 2.

Propiedades

Número CAS |

4667-74-7 |

|---|---|

Fórmula molecular |

C10H9NO4 |

Peso molecular |

207.18 g/mol |

Nombre IUPAC |

4,5-dimethoxyisoindole-1,3-dione |

InChI |

InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |

Clave InChI |

CQXJYTYXSDPYCB-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |

SMILES canónico |

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |

Otros números CAS |

4667-74-7 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione has been investigated for its potential therapeutic applications, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity:

Research indicates that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the phenyl ring of similar compounds have shown enhanced potency against cancer cells. A study demonstrated that certain isoindole derivatives inhibited the growth of breast cancer cells significantly, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects:

There is ongoing research into the anti-inflammatory properties of 4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Organic Synthesis

In organic chemistry, 4,5-dimethoxy-1H-isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions .

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione | Two methoxy groups on isoindole | Anticancer, antimicrobial |

| 2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole | Acetyl group substitution | Enhanced anticancer activity |

| 2-(3-Chlorophenyl)-4,5-dimethoxy-1H-isoindole | Chlorophenyl group addition | Antimicrobial properties |

Case Study 1: Anticancer Potential

A study published in Molecular Cancer Therapeutics investigated the effects of 4,5-dimethoxy-1H-isoindole-1,3(2H)-dione on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antibiotics evaluated the antimicrobial properties of various isoindole derivatives including 4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione with structurally related isoindole-1,3-dione derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and spectral characteristics.

Structural and Substituent Variations

Physicochemical Properties

*Predicted based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.